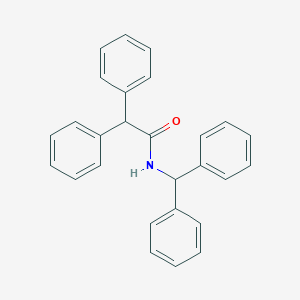

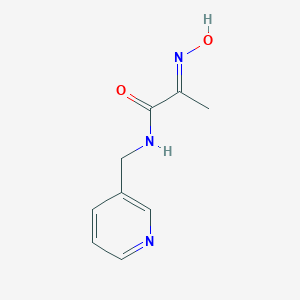

N-benzhydryl-2,2-diphenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-benzhydryl-2,2-diphenylacetamide, commonly known as benzocaine, is a local anesthetic that is widely used in various fields, including medicine, dentistry, and cosmetics. It is a white, odorless, and tasteless powder that is soluble in organic solvents but insoluble in water. Benzocaine has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mecanismo De Acción

Benzocaine acts as a local anesthetic by blocking the voltage-gated sodium channels in the neuronal cell membrane, preventing the propagation of action potentials and thereby inhibiting the transmission of pain signals. Benzocaine also has weak effects on potassium channels, calcium channels, and GABA receptors.

Biochemical and Physiological Effects

Benzocaine has been shown to have various biochemical and physiological effects, including reducing the excitability of neurons, decreasing the release of neurotransmitters, and inhibiting the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. Benzocaine has also been reported to have antioxidant and anti-inflammatory properties.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Benzocaine has several advantages as a local anesthetic for lab experiments, including its rapid onset of action, long duration of effect, and low toxicity. However, benzocaine also has several limitations, including its potential to interfere with other experimental procedures, its limited solubility in water, and its potential to cause allergic reactions in some individuals.

Direcciones Futuras

Several future directions for research on benzocaine include the development of new synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, the exploration of its interactions with other drugs and biomolecules, and the optimization of its pharmacokinetic and pharmacodynamic properties. Additionally, the use of benzocaine as a tool for studying the structure and function of ion channels and other membrane proteins may provide valuable insights into the mechanisms of various physiological processes.

Métodos De Síntesis

Benzocaine can be synthesized through the condensation reaction between benzhydryl chloride and ethyl 2-oxo-2-phenylacetate in the presence of sodium ethoxide. The reaction yields N-benzhydryl-2,2-diphenylacetamide, which can be purified through recrystallization from ethanol.

Aplicaciones Científicas De Investigación

Benzocaine has been used in various scientific research applications, including as a local anesthetic for pain relief in animal models, as a tool for studying the mechanism of action of other drugs, and as a substrate for enzyme assays. Benzocaine is also used as a reference compound in the development and validation of analytical methods for the detection and quantification of local anesthetics in biological matrices.

Propiedades

Fórmula molecular |

C27H23NO |

|---|---|

Peso molecular |

377.5 g/mol |

Nombre IUPAC |

N-benzhydryl-2,2-diphenylacetamide |

InChI |

InChI=1S/C27H23NO/c29-27(25(21-13-5-1-6-14-21)22-15-7-2-8-16-22)28-26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H,(H,28,29) |

Clave InChI |

QBXRDPJUNOOKIT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |

SMILES canónico |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Benzyl(methyl)amino]ethyl 3-fluorobenzoate](/img/structure/B295114.png)

![2-[Benzyl(methyl)amino]ethyl benzoate](/img/structure/B295115.png)

![2-[Tert-butyl(methyl)amino]ethyl 1,3-benzodioxole-5-carboxylate](/img/structure/B295123.png)

![2-[tert-butyl(methyl)amino]ethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B295124.png)

![2-[Tert-butyl(methyl)amino]ethyl 3-phenylacrylate](/img/structure/B295125.png)

![2-[Tert-butyl(methyl)amino]ethyl 4-ethoxybenzoate](/img/structure/B295127.png)

![2-[Tert-butyl(methyl)amino]ethyl 3-fluorobenzoate](/img/structure/B295129.png)

![2-[Tert-butyl(methyl)amino]ethyl 4-chlorobenzoate](/img/structure/B295130.png)

![2-[Tert-butyl(methyl)amino]ethyl 3-chlorobenzoate](/img/structure/B295131.png)